molecular formula C8H15NO B13159165 1-(Pyrrolidin-2-yl)butan-2-one

1-(Pyrrolidin-2-yl)butan-2-one

Katalognummer: B13159165
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: KVICICRDQOOFQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyrrolidin-2-yl)butan-2-one is an organic compound with the molecular formula C8H15NO It is a member of the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring

Vorbereitungsmethoden

The synthesis of 1-(Pyrrolidin-2-yl)butan-2-one can be achieved through several routes. One common method involves the reaction of pyrrolidine with butanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

1-(Pyrrolidin-2-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding lactam or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Wissenschaftliche Forschungsanwendungen

1-(Pyrrolidin-2-yl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique chemical properties.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(Pyrrolidin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(Pyrrolidin-2-yl)butan-2-one can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound, which lacks the butanone moiety.

    Pyrrolidin-2-one: A related compound with a similar structure but different functional groups.

    Pyrrolidin-2,5-dione: Another derivative with distinct chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties that differentiate it from other pyrrolidine derivatives.

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

1-pyrrolidin-2-ylbutan-2-one

InChI

InChI=1S/C8H15NO/c1-2-8(10)6-7-4-3-5-9-7/h7,9H,2-6H2,1H3

InChI-Schlüssel

KVICICRDQOOFQO-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CC1CCCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.